Comparative Potency as Human Pregnane X Receptor (hPXR) Activator: Rank-Order Quantification Against Rifampicin and Major Metabolites
In a 2024 study employing 2D and 3D primary human hepatocytes (PHHs), 3-Formylrifamycin SV demonstrated the highest potency among all tested rifamycin derivatives for activating the human pregnane X receptor (hPXR), a key regulator of CYP3A4 expression and drug-drug interactions. The potency rank order was explicitly quantified as: 3-Formylrifamycin SV > rifampicin quinone > rifampicin > rifampicin N-oxide > 25-desacetylrifampicin. Notably, 3-Formylrifamycin SV showed species-specific activation, potently activating human PXR but showing no activity at mouse or rat PXR [1].
| Evidence Dimension | Potency to activate human PXR |
|---|---|
| Target Compound Data | Ranked #1 (highest potency) among 5 rifamycin derivatives |
| Comparator Or Baseline | Rifampicin (ranked #3), rifampicin quinone (ranked #2), rifampicin N-oxide (ranked #4), 25-desacetylrifampicin (ranked #5) |
| Quantified Difference | Potency rank: 3-Formylrifamycin SV > rifampicin quinone > rifampicin > rifampicin N-oxide > 25-desacetylrifampicin |
| Conditions | Primary human hepatocytes (2D and 3D culture models), PXR activation assay; species selectivity confirmed in mouse and rat PXR assays |
Why This Matters
This demonstrates that 3-Formylrifamycin SV is not merely an inactive precursor or impurity; it possesses a distinct and superior pharmacological activity on hPXR that must be accounted for in studies of rifampicin-induced drug-drug interactions and hepatocyte metabolism.
- [1] Smutny T, Hyrsova L, Braeuning A, et al. Rifampicin and its derivatives: stability, disposition, and affinity towards pregnane X receptor employing 2D and 3D primary human hepatocytes. Biochem Pharmacol. 2024;229:116500. View Source
